molecular formula C20H21N5O5 B12697878 Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate CAS No. 81367-79-5

Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate

Cat. No.: B12697878
CAS No.: 81367-79-5
M. Wt: 411.4 g/mol
InChI Key: ZWCKPXODVQYION-UHFFFAOYSA-N
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Description

Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate (CAS: 81367-79-5, EINECS: 279-748-7) is a synthetic azo dye with a molecular formula of C20H21N5O5 and a molar mass of 411.41 g/mol . Its structure features:

  • A nitro group (-NO2) at the 3-position of the benzoate ring, enhancing electron-withdrawing properties.
  • A 4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenylazo substituent, combining both polar (hydroxyethyl) and electron-deficient (cyanoethyl) groups.
  • An ethyl ester group at the carboxylate position, improving solubility in organic solvents .

This compound is primarily used in hair dyes and specialty chemicals, leveraging its azo chromophore for color intensity and stability .

Properties

CAS No.

81367-79-5

Molecular Formula

C20H21N5O5

Molecular Weight

411.4 g/mol

IUPAC Name

ethyl 4-[[4-[2-cyanoethyl(2-hydroxyethyl)amino]phenyl]diazenyl]-3-nitrobenzoate

InChI

InChI=1S/C20H21N5O5/c1-2-30-20(27)15-4-9-18(19(14-15)25(28)29)23-22-16-5-7-17(8-6-16)24(12-13-26)11-3-10-21/h4-9,14,26H,2-3,11-13H2,1H3

InChI Key

ZWCKPXODVQYION-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)N(CCC#N)CCO)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The specific reaction conditions, such as temperature, pH, and solvents, can vary depending on the desired yield and purity . Industrial production methods may involve optimization of these conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Ethyl 2-{[(2′-Cyanobiphenyl-4-yl)methyl]amino}-3-nitrobenzoate (CAS: 136285-67-1)

Structural Differences :

  • Replaces the substituted amino group with a biphenylmethyl moiety.
  • Retains the nitro and ethyl ester groups but lacks the hydroxyethyl and cyanoethyl functionalities .

Functional Implications :

  • Solubility : The biphenyl group increases hydrophobicity, reducing water solubility compared to the target compound.

Ethyl 4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate (CAS: 85187-46-8)

Structural Differences :

  • Substitutes the cyanoethyl group with a second hydroxyethyl group, resulting in a bis(2-hydroxyethyl)amino substituent .

Functional Implications :

  • Polarity : Increased hydrophilicity due to dual hydroxyethyl groups enhances water solubility.

Ethyl 4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]azo]-3-bromo-5-nitrobenzoate (CAS: 82760-41-6)

Structural Differences :

  • Introduces a bromo substituent at the 5-position alongside the nitro group.
  • Uses bis(2-hydroxyethyl)amino instead of cyanoethyl-hydroxyethyl amino .

Functional Implications :

  • Molecular Weight : Bromine increases molar mass (484.25 g/mol), affecting diffusion rates in dyeing applications.

3-[4-[(2-Chloro-4-nitrophenyl)azo]phenylamino]propanenitrile (CAS: N/A)

Structural Differences :

  • Substitutes the nitrobenzoate core with a chloronitrobenzene group.
  • Retains the hydroxyethyl and cyanoethyl amino substituents .

Functional Implications :

  • Color Profile : Chlorine’s inductive effect may blue-shift the absorption spectrum, altering dye color.

Comparative Data Table

Property Target Compound Ethyl 2-{[(2′-Cyanobiphenyl)methyl]amino}-3-nitrobenzoate Ethyl 4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate
CAS No. 81367-79-5 136285-67-1 85187-46-8
Molecular Weight 411.41 g/mol 417.43 g/mol 407.41 g/mol
Key Substituents Cyanoethyl, hydroxyethyl Biphenylmethyl Bis(2-hydroxyethyl)
Solubility Moderate in polar solvents Low (hydrophobic biphenyl) High (dual hydroxyethyl)
Application Hair dyes, specialty chemicals Organic synthesis intermediates Textile dyes, inks

Biological Activity

Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate (CAS Number: 81367-79-5) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Molecular Information:

  • Molecular Formula: C20_{20}H21_{21}N5_5O5_5
  • Molecular Weight: 411.41 g/mol
  • IUPAC Name: Ethyl 4-[[4-[2-cyanoethyl(2-hydroxyethyl)amino]phenyl]diazenyl]-3-nitrobenzoate

Structure

The compound features an azo group (-N=N-) linked to a nitrobenzoate structure, which is significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, azo compounds are known to undergo metabolic activation that can lead to the formation of reactive intermediates capable of inducing DNA damage, thus potentially leading to apoptosis in cancer cells .

The proposed mechanism involves:

  • DNA Interaction: The compound may form adducts with DNA, leading to mutations and triggering cell death pathways.
  • Cell Cycle Disruption: Research indicates that such compounds can interfere with the cell cycle, particularly in cancerous cells, by inducing G2/M phase arrest .

Case Studies

  • Study on Azo Compounds:
    • A study demonstrated that azo compounds similar in structure to this compound showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity .
  • In Vivo Studies:
    • In animal models, administration of related azo compounds resulted in reduced tumor growth rates compared to control groups. Histological analysis revealed increased apoptosis in treated tissues, suggesting effective tumor suppression mechanisms .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
DNA InteractionForms adducts leading to mutations
Cell Cycle ArrestCauses G2/M phase arrest in malignant cells

Q & A

Q. What are the key considerations for optimizing the synthesis of this azo-linked nitrobenzoate derivative?

Synthesis optimization requires addressing solvent selection, stoichiometric ratios, and reaction kinetics. For example, demonstrates that THF is effective for nucleophilic aromatic substitution (NAS) reactions involving nitrobenzoate esters, with cyclohexylamine acting as a nucleophile. Triethylamine (TEA) is critical for neutralizing HCl byproducts, ensuring reaction efficiency. Methodologically, Design of Experiments (DoE) can systematically evaluate variables like temperature (room temperature vs. reflux), equivalents of amine (e.g., 2.0 equiv. in ), and reaction duration (24 hours in ). TLC monitoring is essential for tracking reaction progress, while recrystallization (e.g., using ethanol) improves purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

UV-Vis spectroscopy is critical for analyzing the azo chromophore’s π→π* transitions (~400–500 nm). IR spectroscopy can confirm functional groups (e.g., nitro group stretching at ~1520 cm⁻¹, ester carbonyl at ~1700 cm⁻¹). NMR (¹H and ¹³C) resolves substituent effects on aromatic protons (e.g., para-substituted phenylazo groups in ). HPLC or LC-MS is recommended for purity assessment, particularly to detect side products from incomplete substitution or azo coupling .

Q. How can researchers validate the stability of the azo bond under varying pH and temperature conditions?

Stability studies should employ kinetic assays under controlled conditions. For example, UV-Vis absorbance can monitor azo bond degradation (loss of absorbance at λ_max). Buffered solutions (pH 3–10) and elevated temperatures (40–80°C) simulate accelerated degradation. Compare results to structurally similar azo compounds (e.g., ’s nitro-substituted azobenzenes) to identify trends in electron-withdrawing groups (e.g., nitro) enhancing stability .

Advanced Research Questions

Q. What mechanistic insights explain substituent effects on the azo coupling reaction efficiency?

The electron-donating [(2-cyanoethyl)(2-hydroxyethyl)amino] group on the phenyl ring activates the diazonium salt for electrophilic substitution. Computational studies (e.g., DFT) can model charge distribution and transition states. Experimentally, Hammett plots correlating substituent σ values with reaction rates may reveal electronic effects. Compare to , where electron-withdrawing groups (e.g., chloro, nitro) on aryl amines alter reactivity in NAS reactions .

Q. How can researchers resolve contradictions in spectroscopic data for structurally analogous compounds?

Conflicting data may arise from solvent polarity, tautomerism, or aggregation. For example, reports unresolved C4/C6 signals in ¹³C NMR due to overlapping peaks. Advanced techniques like 2D NMR (COSY, HSQC) or variable-temperature NMR can clarify assignments. Cross-referencing with X-ray crystallography (e.g., ’s benzoate derivatives) provides definitive structural validation .

Q. What strategies mitigate side reactions during the introduction of the cyanoethyl-hydroxyethylamino group?

Competing reactions (e.g., over-alkylation) can be minimized by stepwise functionalization. First, introduce the cyanoethyl group via Michael addition, followed by hydroxyethylation under controlled pH (e.g., using NaHCO₃). Monitor intermediates via LC-MS. ’s multi-step synthesis of AZD8931 highlights the importance of protecting groups (e.g., tert-butoxycarbonyl) to prevent undesired substitutions .

Q. How do computational models predict the compound’s reactivity in photochemical or redox environments?

TD-DFT calculations can simulate electronic transitions for photostability analysis. Molecular dynamics (MD) simulations assess solvent interactions affecting redox behavior (e.g., nitro group reduction potentials). Compare predictions to experimental cyclic voltammetry data. ’s gene-expression profiling approach, while unrelated directly, underscores the value of integrating computational and experimental workflows .

Q. What methodologies enable the study of metal complexation with the azo-nitrobenzoate scaffold?

Potentiometric titration (e.g., with Cu²⁺ or Fe³⁺) can determine binding constants. Spectrophotometric titrations monitor shifts in λ_max upon metal coordination. ’s synthesis of sulfonamide-metal complexes provides a template for characterizing coordination modes via IR (e.g., shifts in azo N=N stretching) and ESR spectroscopy .

Methodological Guidelines

  • Experimental Design : Use fractional factorial designs (e.g., 2³ factorial) to optimize reaction parameters (solvent, catalyst, temperature) while minimizing trials ().
  • Data Contradiction Analysis : Apply multivariate analysis (e.g., PCA) to reconcile discrepancies in spectroscopic or kinetic datasets.
  • Safety Protocols : Nitro groups pose explosion risks; follow strict protocols for handling nitroaromatics (e.g., ’s low-temperature quenching with ice).

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